4,7-dioxo-N-(4-phenoxyphenyl)-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a bicyclic scaffold fused with a pyrimidine and pyridine ring. Key structural features include:
- 4,7-Diketone groups at positions 4 and 7, contributing to hydrogen-bonding interactions.
- N-(4-Phenoxyphenyl)carboxamide at position 5, introducing aromatic and electron-rich moieties for target specificity.
The compound’s synthesis likely involves cyclization of pyrimidine precursors with piperidine derivatives, followed by carboxamide coupling (as seen in analogous syntheses ). Its structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring rigid, heterocyclic scaffolds.
Properties
Molecular Formula |
C25H25N5O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4,7-dioxo-N-(4-phenoxyphenyl)-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H25N5O4/c31-20-15-19(21-22(27-20)28-25(29-24(21)33)30-13-5-2-6-14-30)23(32)26-16-9-11-18(12-10-16)34-17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,26,32)(H2,27,28,29,31,33) |
InChI Key |
SOIOSQZXXAPXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N2 |
Origin of Product |
United States |
Biological Activity
The compound 4,7-dioxo-N-(4-phenoxyphenyl)-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide , also known by its CAS number 1010891-45-8, is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 463.5 g/mol . The structure features a pyrido-pyrimidine core that is significant in medicinal chemistry due to its diverse biological properties.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit various biological activities including anticancer properties and inhibition of specific enzymes.
Anticancer Activity
Several studies have reported the anticancer potential of related compounds. For instance:
- Pyrazolo[3,4-b]pyridines , a class to which this compound belongs, have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and HCT116 with IC50 values indicating effective inhibition of cell growth .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for cyclin-dependent kinases (CDKs):
- Research has shown that derivatives from similar structural frameworks can selectively inhibit CDK2 and CDK9 with IC50 values as low as 0.36 µM for CDK2 . This selectivity is critical in cancer therapy to minimize side effects.
Case Studies and Research Findings
A detailed examination of the biological activity of this compound reveals several key findings:
The mechanism by which This compound exhibits its biological activity may involve:
- Inhibition of Kinase Activity : By targeting CDKs involved in cell cycle regulation.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
- Antimicrobial Properties : Some derivatives exhibit broad-spectrum antimicrobial effects.
Scientific Research Applications
The compound has shown promise in several areas of biological research:
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit potent activity against various cancer cell lines. In particular, compounds similar to 4,7-dioxo-N-(4-phenoxyphenyl)-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide have been studied as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. For instance:
- VEGFR Inhibition : Compounds with similar structures have demonstrated significant inhibition of VEGFR activity. In studies involving multiple receptor tyrosine kinases (RTKs), certain derivatives were found to be significantly more potent than standard treatments like semaxanib .
Neuropharmacological Applications
The piperidine moiety suggests potential interactions with neurotransmitter receptors. Compounds containing piperidine rings are often explored for their effects on central nervous system disorders:
- Antidepressant and Antipsychotic Activity : Some studies have indicated that related compounds may exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems .
Antimicrobial Activity
Preliminary studies suggest that certain pyrido[2,3-d]pyrimidine derivatives possess antimicrobial properties. This is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrido[2,3-d]pyrimidine Core : This involves cyclocondensation reactions using appropriate precursors.
- Functionalization : The introduction of the piperidine and phenoxy groups can be achieved through nucleophilic substitution reactions.
The structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds by modifying substituents on the phenyl rings or altering the piperidine structure.
Case Studies
Several case studies highlight the compound's efficacy:
Comparison with Similar Compounds
Structural Analogues in the Pyrido[2,3-d]pyrimidine Family
Key Observations:
- Piperidine Modifications : The piperidin-1-yl group (target) vs. benzylpiperidinyl () or carboxylate esters () alters solubility and steric bulk, impacting membrane permeability .
- Functional Groups : The diketone motif is conserved across analogs, suggesting a role in chelating metal ions or binding polar residues in biological targets .
Pharmacological and Physicochemical Properties
Preparation Methods
Cyclization Strategies Using Pyridone Precursors
The pyrido[2,3-d]pyrimidine core is commonly synthesized via cyclization reactions involving pyridone derivatives. In one approach, N-cyclohexyl pyridone reacts with acid chlorides (e.g., benzoyl chloride) in pyridine to form the fused ring system. For the target compound, this method can be adapted by substituting the pyridone with a hexahydropyridine precursor bearing ketone groups at positions 4 and 7. The cyclization proceeds at room temperature over 2 hours, yielding the bicyclic structure with 80–85% efficiency.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Aqueous Systems : Reactions in water minimize side products; the pyrido[2,3-d]pyrimidine core forms in 85% yield at 25°C.
-
Ethanol/Water Mixtures : Combining ethanol with 20% HCl at 83–85°C enhances substitution rates for piperidinyl groups (98.2% yield).
-
Pyridine : Facilitates acid chloride-mediated cyclizations but requires post-reaction dilution with water to precipitate products.
Catalytic vs. Catalyst-Free Approaches
-
Catalyst-Free : Multicomponent reactions in water avoid metal contaminants, simplifying purification.
-
Palladium Catalysis : Buchwald-Hartwig amination reduces reaction times (4 hours vs. 7 hours) but increases costs.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Regioselectivity in Cyclization
Competing pathways during cyclization may yield isomeric byproducts. Using electron-withdrawing groups (e.g., ketones) at positions 4 and 7 directs cyclization to the desired product.
Purification of Polar Intermediates
Hexahydropyrido-pyrimidines exhibit high polarity, complicating isolation. Gradient elution with ethyl acetate/hexane (3:7 to 7:3) on silica gel resolves this.
Scalability and Industrial Relevance
Gram-scale syntheses in aqueous media demonstrate feasibility for industrial production. The catalyst-free protocol reduces waste (E-factor < 2), aligning with green chemistry principles .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates, while ethanol improves yield in cyclization steps .
- Catalysts : Triethylamine is critical for deprotonation in carboxamide formation .
- Temperature : Reactions involving piperidine substitution often require reflux (80–100°C) to achieve >70% yield .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
Q. Which analytical techniques are recommended for structural characterization?
- NMR spectroscopy : H and C NMR confirm regioselectivity and hydrogen bonding patterns (e.g., 2.5–3.5 ppm for piperidinyl protons, 160–170 ppm for carbonyl carbons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion matching theoretical mass within 5 ppm error) .
- Infrared spectroscopy (IR) : Detects functional groups (e.g., C=O stretches at 1620–1680 cm) .
Q. How can researchers assess the compound's in vitro bioactivity?
- Kinase inhibition assays : Use fluorescence polarization or ADP-Glo™ assays to measure IC values against targets like Akt or CD45 .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility testing : Perform kinetic solubility studies in PBS (pH 7.4) to guide formulation .
Advanced Research Questions
Q. How can molecular docking studies predict interactions with biological targets?
- Target selection : Prioritize kinases (e.g., PI3K, mTOR) due to the compound's pyrimidine scaffold .
- Software tools : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB IDs: 3L08, 4JFS) .
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC data to refine models .
Q. What experimental designs are suitable for in vivo pharmacokinetic studies?
- Animal models : Use Sprague-Dawley rats (n=6/group) for IV/PO administration (1–10 mg/kg) .
- Bioanalysis : Quantify plasma levels via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
- Parameters : Calculate AUC, , and bioavailability (>30% suggests oral efficacy) .
Q. How can researchers address stability contradictions under physiological conditions?
- pH-dependent degradation : Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .
- Oxidative stress : Expose to 0.1% HO and monitor degradation via HPLC .
- Metabolite identification : Use hepatocyte incubation followed by UPLC-QTOF to detect hydroxylated or glucuronidated products .
Q. What strategies resolve data contradictions between synthetic batches?
- Batch comparison : Analyze H NMR spectra for impurities (e.g., residual solvents, regioisomers) .
- Reaction optimization : Adjust stoichiometry (e.g., 1.2 eq. of 4-phenoxyaniline) to suppress byproducts .
- Crystallography : Resolve regioselectivity ambiguities via single-crystal X-ray diffraction (e.g., CCDC deposition) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Citation |
|---|---|---|---|
| Solvent | DMSO, ethanol | Enhances cyclization (~75%) | |
| Temperature | 80–100°C | Reduces dimerization | |
| Catalyst (EtN) | 1.5 eq. | Improves carboxamide formation |
Q. Table 2. Analytical Techniques for Structural Validation
| Technique | Key Data Points | Application | Citation |
|---|---|---|---|
| H NMR | 2.5–3.5 ppm (piperidinyl H) | Confirms substitution pattern | |
| HRMS | [M+H] = 452.1843 (calc.) | Validates molecular formula | |
| IR | 1620–1680 cm (C=O stretch) | Detects carbonyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
